molecular formula C7H13ClO3 B1368323 3-Methoxy-2,2-dimethylpropionic acid chloromethyl ester

3-Methoxy-2,2-dimethylpropionic acid chloromethyl ester

Cat. No. B1368323
M. Wt: 180.63 g/mol
InChI Key: HVZVGRJBAPGEJO-UHFFFAOYSA-N
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Patent
US08436009B2

Procedure details

To a mixture of water (25 mL) and TBME (40 mL), dipotassium hydrogen phosphate (45.2 g), tetrabutylammonium hydrogen sulfate (1.76 g), and 3-methoxy-2,2-dimethylpropionic acid [CAS No. 64241-78-7] (6.86 g) were sequentially added. After cooling the resulting mixture to −5° C., a mixture of chloromethyl chlorosulfate (12.8 g) and TBME (10 mL) was added dropwise thereto, and the resulting mixture was stirred overnight at room temperature. Water (50 mL) and TBME (30 mL) were added to the resulting mixture. After shaking the resulting mixture, the organic layer was collected, and TBME (50 mL) was added to the remaining aqueous layer. The resulting mixture was shaken again and the organic layer was collected. The combined organic layers were washed twice with water (30 mL) and with saturated aqueous sodium chloride solution (30 mL), and dried over anhydrous magnesium sulfate. The resulting mixture was filtered, and the filtrate obtained was concentrated under reduced pressure. The residue obtained was distilled (boiling point: 85-86° C./20 mmHg) under reduced pressure to obtain the captioned compound (5.68 g).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
dipotassium hydrogen phosphate
Quantity
45.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.76 g
Type
catalyst
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P([O-])([O-])(O)=O.[K+].[K+].[CH3:8][O:9][CH2:10][C:11]([CH3:16])([CH3:15])[C:12]([OH:14])=[O:13].S(Cl)(O[CH2:21][Cl:22])(=O)=O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CC(OC)(C)C.O>[Cl:22][CH2:21][O:13][C:12](=[O:14])[C:11]([CH3:16])([CH3:15])[CH2:10][O:9][CH3:8] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
S(=O)(=O)(OCCl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
dipotassium hydrogen phosphate
Quantity
45.2 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(C(=O)O)(C)C
Name
Quantity
1.76 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
64241-78-7] (6.86 g) were sequentially added
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After shaking the resulting mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
ADDITION
Type
ADDITION
Details
TBME (50 mL) was added to the remaining aqueous layer
STIRRING
Type
STIRRING
Details
The resulting mixture was shaken again
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
WASH
Type
WASH
Details
The combined organic layers were washed twice with water (30 mL) and with saturated aqueous sodium chloride solution (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled (boiling point: 85-86° C./20 mmHg) under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCOC(C(COC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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